 
            | REACTION_CXSMILES | ClC1C=CC=CC=1NN[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C.C(Cl)(Cl)(Cl)[Cl:42]>>[Cl:42][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17] | 
| Name | 
                                                                                    
                                                                                                                                                                            2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide                                                                                                                                                                     | 
| Quantity | 
                                                                                    5.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=CC=C1)NNC(C1=C(C=CC=C1)F)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    64.3 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    19.3 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)(Cl)Cl                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was stirred at ambient temperature for 16 hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated in vacuo                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with diethyl ether (4×200 ml)                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The extract was filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated to an oil which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                chromatographed on silica                                                                             | 
| Reaction Time | 16 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC(C1=C(C=CC=C1)F)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 47.5 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |